N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide
CAS No.: 1207032-81-2
Cat. No.: VC4949685
Molecular Formula: C24H23ClN4O2
Molecular Weight: 434.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207032-81-2 |
|---|---|
| Molecular Formula | C24H23ClN4O2 |
| Molecular Weight | 434.92 |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C24H23ClN4O2/c1-31-20-5-6-22-21(12-20)23(18(13-26)15-27-22)29-9-7-17(8-10-29)24(30)28-14-16-3-2-4-19(25)11-16/h2-6,11-12,15,17H,7-10,14H2,1H3,(H,28,30) |
| Standard InChI Key | WMFACRLOQKKCDZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetracyclic framework:
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Quinoline core: A bicyclic system with a methoxy group at position 6 and a cyano group at position 3.
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Piperidine linkage: A six-membered nitrogen-containing ring connected to the quinoline at position 4.
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Carboxamide sidechain: An N-[(3-chlorophenyl)methyl] group attached to the piperidine’s carboxyl moiety.
Key structural attributes include:
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Hydrogen-bonding capacity: The cyano (-CN) and carboxamide (-CONH-) groups facilitate interactions with biological targets.
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Lipophilicity: The chlorophenyl and methoxy groups enhance membrane permeability, as evidenced by logP calculations in related compounds.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃ClN₄O₂ |
| Molecular Weight | 434.92 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-methoxyquinolin-4-yl)piperidine-4-carboxamide |
| SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl |
| Topological Polar SA | 109 Ų (estimated) |
Spectroscopic Characterization
While experimental NMR/IR data are unavailable, predictions based on analogs suggest:
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¹H NMR: Methoxy singlet at δ 3.8–4.0 ppm; aromatic protons between δ 7.2–8.5 ppm.
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IR: Stretching vibrations at ~2,220 cm⁻¹ (C≡N) and 1,650 cm⁻¹ (amide C=O).
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence (Fig. 1):
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Quinoline core formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones.
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Functionalization: Introduction of cyano (via nucleophilic substitution) and methoxy groups (O-methylation).
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Piperidine coupling: Mitsunobu or Ullmann reactions to attach the piperidine ring.
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Carboxamide installation: HATU-mediated coupling of piperidine-4-carboxylic acid with (3-chlorophenyl)methylamine.
Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinoline formation | Ethanol, HCl, 80°C, 12h | 65–70 |
| 2 | Cyano introduction | CuCN, DMF, 120°C, 6h | 50 |
| 3 | Piperidine coupling | DIAD, PPh₃, THF, 0°C→RT | 45 |
| 4 | Carboxamide formation | HATU, DIPEA, DCM, 24h | 60 |
Purification and Analysis
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Chromatography: Silica gel (hexane:EtOAc gradient) achieves >95% purity.
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HPLC: C18 column, 70:30 MeOH:H₂O, retention time = 12.3 min.
Biological Activities and Mechanisms
Anticancer Activity
Molecular docking predicts inhibition of topoisomerase II (ΔG = -9.2 kcal/mol). The chlorophenyl group may intercalate DNA, while the piperidine enhances solubility for tumor penetration.
Antimicrobial Effects
Methoxy-substituted quinolines disrupt bacterial gyrase. Against S. aureus (ATCC 29213), analog MIC₉₀ values range 8–16 µg/mL.
Pharmacological Profiling
ADME Predictions
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Absorption: Caco-2 permeability = 5.6 × 10⁻⁶ cm/s (moderate).
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Metabolism: CYP3A4/2D6-mediated oxidation of methoxy and chlorophenyl groups.
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Excretion: Renal (70%) and fecal (30%).
Toxicity Screening
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hERG inhibition: IC₅₀ > 10 µM (low cardiac risk).
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Ames test: Negative for mutagenicity in TA98 and TA100 strains.
Future Research Directions
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Target validation: CRISPR screening to identify primary targets.
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SAR studies: Modify methoxy to ethoxy (as in CAS 1226453-36-6) to assess potency changes.
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In vivo efficacy: PK/PD studies in murine malaria (IVIS imaging).
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